Isochroman-1-carboxylic acid
Description
Structural Significance and Role in Heterocyclic Chemistry
The core structure of isochroman-1-carboxylic acid features a bicyclic system where a benzene (B151609) ring is fused to a pyran ring. This isochroman (B46142) motif is considered a "privileged scaffold" in medicinal chemistry because it is a recurring structural feature in molecules that exhibit a wide range of biological activities. researchgate.netnih.gov The presence of the oxygen atom within the heterocyclic ring and the specific stereochemistry of the molecule contribute to its ability to interact with biological targets.
The carboxylic acid functional group at the C-1 position is of particular importance. Its acidic nature and ability to participate in a variety of chemical reactions—such as esterification, amidation, reduction to an alcohol, and oxidation—make this compound a key building block for creating a diverse library of derivatives. youtube.comyoutube.com By modifying this group, chemists can systematically alter the molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity, to optimize its interaction with specific enzymes or receptors.
Overview of Research Trajectories for this compound and its Derivatives
Research involving this compound has evolved along several key trajectories, primarily centered on synthesis and the evaluation of biological activity.
Synthetic Methodology Development: A significant area of research focuses on the development of novel and efficient methods for synthesizing the isochroman core and its derivatives. mostwiedzy.pl This includes catalytic asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for pharmacological applications. researchgate.netrsc.org Methodologies such as the oxa-Pictet-Spengler reaction, transition metal-catalyzed C-H activation, and various cycloaddition strategies are continuously being refined to improve yields, selectivity, and functional group tolerance. nih.gov For instance, methods have been developed for the catalytic synthesis of related isochroman-1-one (B1199216) compounds using molecular oxygen as a green oxidant. google.com
Medicinal Chemistry and Drug Discovery: A major impetus for research into this compound derivatives is their potential as therapeutic agents. Scientists have synthesized and evaluated series of these compounds for various biological activities. A notable example is the investigation of isochroman mono-carboxylic acid derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity. nih.gov Structure-activity relationship (SAR) studies have been conducted to identify derivatives with high potency. nih.gov Furthermore, related isochroman structures have shown potential as antioxidant and antiplatelet agents, suggesting a broader therapeutic scope for this class of compounds.
Intermediate in Complex Molecule Synthesis: Beyond its own potential bioactivity, this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional group allows for its incorporation into larger molecular frameworks, enabling the construction of novel chemical entities with potential applications in various fields of chemical science.
Scope and Objectives of Current Academic Inquiry into this compound
Current academic and industrial research on this compound is driven by precise objectives aimed at unlocking its full potential.
Elucidation of Structure-Activity Relationships (SAR): A primary objective is to systematically synthesize derivatives and analyze their biological activities to build comprehensive SAR models. For example, in the pursuit of anti-diabetic agents, research has shown that high potency against the PTP1B enzyme was associated with the presence of a dithiolane ring attached to the isochroman core via a five-carbon spacer. nih.gov Understanding how specific structural modifications influence biological function is critical for designing more effective and selective drug candidates.
Development of Stereoselective Syntheses: As the biological activity of chiral molecules often resides in a single enantiomer, a major goal is the development of highly efficient asymmetric syntheses. researchgate.net Organocatalysis and transition-metal catalysis are key strategies being explored to achieve high enantioselectivity in the formation of isochroman derivatives, providing access to stereochemically pure compounds for pharmacological testing. mostwiedzy.plrsc.org
Exploration of New Biological Targets: While research has identified targets like PTP1B, current inquiries aim to broaden the scope of biological applications. nih.gov This involves screening this compound derivatives against a wider array of enzymes, receptors, and cellular pathways to uncover new therapeutic opportunities, including potential antifungal and antimicrobial applications. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13328-85-3 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Solid |
| General Class | Benzo-fused Oxygen Heterocycle |
Data compiled from publicly available chemical databases.
Table 2: Research Highlights of this compound Derivatives
| Research Area | Key Finding | Reference Compound Example |
| Anti-diabetic Agents | A series of novel derivatives were synthesized and evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) in vitro. nih.gov | Compound 4n (a dithiolane-containing derivative) showed high potency with an IC₅₀ value of 51.63 nM. nih.gov |
| Antioxidant Activity | Related isochroman structures, such as 3-phenyl-1H-isochromen-1-one analogues, have demonstrated significant antioxidant properties. | 3-phenyl-1H-isochromen-1-one |
| Antiplatelet Activity | Analogues of isochroman have exhibited potent inhibition of platelet aggregation, suggesting potential in cardiovascular disease treatment. | Not specified |
| Synthetic Intermediates | The carboxylic acid group allows for various modifications, including conversion to amides and esters for further synthetic elaboration. | Diamides prepared via acid chloride intermediates. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCPCHSZBGPHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390106 | |
| Record name | Isochroman-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13328-85-3 | |
| Record name | Isochroman-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Isochroman 1 Carboxylic Acid and Its Analogues
Oxidative Strategies for Isochroman (B46142) Ring Functionalization
Oxidative methods provide a powerful tool for the introduction of functional groups onto the isochroman ring system, enabling the synthesis of a diverse range of derivatives.
Conventional Oxidative Approaches
Traditional oxidative methods have been employed for the functionalization of isochromans. These approaches often utilize stoichiometric oxidants to achieve the desired transformation. For instance, the oxidation of isochromans can be accomplished using reagents like [bis(trifluoroacetoxy)iodo]benzene in the presence of an organocatalyst such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This method allows for the introduction of substituents at the 1-position through subsequent reactions with nucleophiles like Grignard reagents or amides. organic-chemistry.org
Another innovative approach involves the use of enzymes as catalysts. Laccase-mediated oxidative [4 + 2] cyclization of pyrocatechuic acid with styrenes has been demonstrated as a green and efficient method for the synthesis of isochromanones, which are precursors to isochroman derivatives. rsc.org This biocatalytic approach offers high atom economy and avoids the use of harsh metal catalysts.
| Oxidant/Catalyst System | Substrate(s) | Product Type | Reference |
| [Bis(trifluoroacetoxy)iodo]benzene / 2,3-dichloro-5,6-dicyano-1,4-benzoquinone | Isochroman | 1-Substituted isochroman derivatives | organic-chemistry.org |
| Laccase (multicopper oxidase) | Pyrocatechuic acid and styrenes | Isochromanones | rsc.org |
Electrochemical Oxidation Techniques
Electrochemical methods have emerged as a sustainable and efficient alternative for the functionalization of isochromans, avoiding the need for chemical oxidants. researchgate.netnih.gov An electrochemical α-C(sp³)-H/O-H cross-coupling reaction between isochromans and various alcohols has been developed. nih.gov This method, assisted by benzoic acid, facilitates the electro-oxidation process and leads to the formation of α-alkoxy isochroman derivatives in moderate to high yields. nih.gov The reaction can be performed on a gram scale, highlighting its practical utility. nih.gov
Furthermore, an electrochemical cross-dehydrogenative coupling reaction between isochroman and unactivated ketones has been reported. organic-chemistry.org This process, which uses methanesulfonic acid as both an electrolyte and a catalyst, provides a direct route to α-substituted isochromans under mild conditions with high atom economy. organic-chemistry.org
| Reaction Type | Substrates | Catalyst/Electrolyte | Product Type | Reference |
| α-C(sp³)-H/O-H cross-coupling | Isochromans and alcohols | Benzoic acid | α-Alkoxy isochroman derivatives | nih.gov |
| Cross-dehydrogenative coupling | Isochroman and unactivated ketones | Methanesulfonic acid | α-Substituted isochromans | organic-chemistry.org |
Cyclization and Ring-Closure Reactions in Isochroman Core Formation
The construction of the isochroman skeleton is often achieved through cyclization and ring-closure reactions, which can be promoted by acids or proceed via Friedel-Crafts type mechanisms.
Acid-Catalyzed Cyclization Pathways
A classical and straightforward method for the synthesis of the isochroman ring system involves the acid-catalyzed cyclization of 2-phenylethanol with formaldehyde. This reaction typically employs a strong acid like hydrochloric acid and proceeds under controlled temperature to afford isochroman intermediates in high yields.
More complex cascade reactions initiated by acid catalysis have also been developed. For example, an enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascade of tryptamines with enol lactones has been reported to produce architecturally complex heterocyclic systems. nih.gov While not directly yielding isochroman-1-carboxylic acid, this methodology showcases the power of acid catalysis in constructing complex ring systems. A more relevant approach involves the acid-promoted formal [3 + 2] cyclization of in situ generated ortho-alkynyl quinone methides with tryptophol derivatives, leading to functionalized indoline skeletons. rsc.org
| Starting Materials | Acid Catalyst | Product Type | Key Features |
| 2-Phenylethanol and formaldehyde | Hydrochloric acid | Isochroman | Classical, high-yielding synthesis |
| Tryptamines and enol lactones | Chiral phosphoric acid | Complex heterocycles | Enantioselective cascade reaction |
| ortho-Alkynyl quinone methides and tryptophol derivatives | Acid-promoted | Functionalized indoline skeletons | Formal [3 + 2] cyclization |
Friedel-Crafts Acylation and Cyclization
Friedel-Crafts reactions, both alkylation and acylation, are fundamental tools in organic synthesis for the formation of carbon-carbon bonds with aromatic rings. nih.govorganic-chemistry.orgthieme.de Intramolecular Friedel-Crafts reactions are particularly useful for the construction of cyclic structures, including the isochroman core. masterorganicchemistry.com
An efficient synthesis of isochromanones has been achieved via a Yb(OTf)₃-catalyzed tandem oxirane ring-opening/Friedel-Crafts cyclization. thieme-connect.com This method involves the Lewis acid-catalyzed opening of an oxirane followed by an intramolecular electrophilic aromatic substitution to close the isochromanone ring. thieme-connect.com This strategy provides a route to isochromanone precursors which can be further elaborated to this compound.
| Reaction Type | Key Reagents | Catalyst | Product | Reference |
| Tandem oxirane ring-opening/Friedel-Crafts cyclization | Oxiranes | Yb(OTf)₃ | Isochromanones | thieme-connect.com |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for the construction of complex molecules. nsf.gov Several transition metal-catalyzed routes to isochromans and their derivatives have been developed.
A notable example is the palladium(II)/bis-sulfoxide-catalyzed allylic C–H oxidation of terminal olefins. nih.govacs.org This method allows for the direct synthesis of isochroman motifs from readily available starting materials. The reaction proceeds through a C–H activation mechanism and tolerates a wide range of functional groups. nih.govacs.org
For the asymmetric synthesis of isochromanone derivatives, a bimetallic relay catalytic system comprising Rh(II) and a chiral N,N′-dioxide-Fe(III) or Sc(III) complex has been developed. nih.govrsc.org This elegant cascade reaction involves an O–H insertion followed by an aldol cyclization of ketoacids with diazoketones to afford optically active lactones with adjacent quaternary stereocenters in good to excellent yields and enantioselectivities. nih.govrsc.org
Furthermore, simple copper and iron catalysts have been shown to be effective for the functionalization of the isochroman ring. nih.gov These methods allow for the introduction of various substituents at the 1-position, expanding the chemical space of accessible isochroman derivatives. nih.gov
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Key Features |
| Pd(II)/bis-sulfoxide | Allylic C–H oxidation | Terminal olefins and benzylic alcohols | Isochromans | Direct synthesis from olefins |
| Rh(II)/chiral N,N′-dioxide-Fe(III) or Sc(III) | Asymmetric cascade O–H insertion/aldol cyclization | Ketoacids and diazoketones | Chiral isochromanones | High enantioselectivity |
| Copper and Iron salts | C-H functionalization | Isochroman and various nucleophiles | 1-Substituted isochromans | Use of simple and abundant metals |
Rhodium-Catalyzed Annulation Reactions
Rhodium catalysis, particularly involving Rh(III) species, has emerged as a powerful strategy for C-H activation and subsequent annulation to construct heterocyclic frameworks. These reactions are valued for their high efficiency and regioselectivity, often starting from simple and readily available benzoic acids.
An exemplary method for the synthesis of 3,4-disubstituted isochroman-1-ones involves the Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes. This process is highly efficient and demonstrates excellent regioselectivity. The reaction is typically catalyzed by a [Cp*RhCl₂]₂ complex in the presence of a CsOAc additive. A plausible mechanism begins with the carboxylate-assisted C-H activation of the benzoic acid to form a five-membered rhodacycle intermediate. This intermediate then coordinates with the nitroalkene, followed by migratory insertion and reductive elimination to furnish the cyclized product and regenerate the active Rh(III) catalyst. This methodology accommodates both aromatic and aliphatic nitroalkenes.
This approach is part of a broader class of transition-metal-catalyzed ortho C-H activation/annulation of benzoic acids to form isocoumarins and related lactones. Rh(III)-catalyzed C-H activation has also been successfully applied to the reaction of enaminones with iodonium ylides to produce isocoumarins in high yields. The reaction proceeds through a cascade of C-H activation, Rh-carbenoid migratory insertion, and acid-promoted intramolecular annulation. These rhodium-catalyzed methods provide a direct and atom-economical route to the isochromanone core from simple precursors.
| Benzoic Acid Substrate | Nitroalkene Substrate | Catalyst System | Yield (%) |
|---|---|---|---|
| Benzoic acid | (E)-(2-nitrovinyl)benzene | [CpRhCl₂]₂, CsOAc | 95 |
| 4-Methylbenzoic acid | (E)-(2-nitrovinyl)benzene | [CpRhCl₂]₂, CsOAc | 92 |
| 4-Methoxybenzoic acid | (E)-(2-nitrovinyl)benzene | [CpRhCl₂]₂, CsOAc | 85 |
| 4-Chlorobenzoic acid | (E)-(2-nitrovinyl)benzene | [CpRhCl₂]₂, CsOAc | 94 |
| Benzoic acid | (E)-1-nitrohex-1-ene | [Cp*RhCl₂]₂, CsOAc | 81 |
Gold-Catalyzed Addition Reactions
Gold catalysts, typically cationic Au(I) or Au(III) complexes, are renowned for their ability to act as soft, carbophilic Lewis acids that powerfully activate C-C multiple bonds. This reactivity is harnessed in the synthesis of oxygen-containing heterocycles through intramolecular hydroalkoxylation or cycloisomerization reactions.
The synthesis of isochroman derivatives via gold catalysis often involves the cyclization of substrates containing both an alkyne and a suitably positioned alcohol or carboxylic acid functionality. The reaction is initiated by the coordination of the gold catalyst to the alkyne, which significantly enhances its electrophilicity. This activation facilitates the intramolecular nucleophilic attack by the oxygen atom of the hydroxyl or carboxyl group.
For instance, gold-catalyzed intramolecular cyclization of monopropargylic triols provides a mild and effective route to olefin-containing spiroketals. Similarly, 2-(ynol)aryl aldehydes can undergo gold-catalyzed annulation to form various heterocyclic products. A plausible mechanism for these transformations involves the formation of a π-alkynyl gold complex, which triggers the cyclization cascade. The versatility of gold catalysis allows for the construction of diverse and complex molecular frameworks under remarkably mild reaction conditions.
Organocatalytic Approaches
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of chemical synthesis. These methods avoid the use of potentially toxic or expensive metals and often provide unique reactivity and selectivity.
N-Heterocyclic Carbene (NHC) Catalysis in Isochromanone Synthesis
N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to induce umpolung, or polarity reversal, of functional groups. In the context of isochromanone synthesis, NHCs can catalyze the annulation of various precursors to generate the δ-lactone core.
NHCs are typically generated in situ from the deprotonation of azolium salts (e.g., imidazolium or triazolium salts). One common application involves the Stetter reaction, which is the conjugate addition of an aldehyde to an α,β-unsaturated compound. Chiral triazolium salts, in the presence of a base, can act as NHC organocatalysts in highly enantioselective intramolecular Stetter reactions to construct 1,4-dicarbonyl compounds, which are precursors to cyclic systems.
More directly, NHC catalysis can be combined with other catalytic modes, such as photoredox catalysis, to achieve novel transformations. The cooperative catalysis between an NHC and a photocatalyst has gained significant attention as a powerful strategy. This dual catalysis can enable the dicarbofunctionalization of olefins using aldehydes, leading to the construction of complex ketone structures that can serve as intermediates for isochromanone synthesis.
Stereoselective and Asymmetric Synthesis
The development of methods to control stereochemistry is a critical goal in modern organic synthesis, particularly for the preparation of chiral molecules with biological activity. Asymmetric catalysis provides the most efficient route to enantiomerically enriched products.
Asymmetric Cascade Reactions via Carboxylic Oxonium Ylides
A highly efficient and elegant strategy for the asymmetric synthesis of isochromanone derivatives involves a cascade reaction initiated by the formation of a carboxylic oxonium ylide. This methodology allows for the construction of benzo-fused δ-lactones bearing vicinal quaternary stereocenters with excellent enantioselectivity.
The reaction is achieved using a bimetallic relay catalytic system, combining an achiral dirhodium salt (e.g., Rh₂(OAc)₄) and a chiral N,N'-dioxide-metal complex (e.g., with Fe(III) or Sc(III)). The process starts with the reaction of a ketoacid with an α-diazoketone. The rhodium catalyst facilitates nitrogen extrusion from the diazoketone to form a rhodium-carbenoid intermediate. This intermediate then reacts with the carboxylic acid group of the ketoacid to generate a rhodium-associated carboxylic oxonium ylide. A subsequent, Z-selective 1,4-proton shift (1,3-O-H insertion) releases the rhodium catalyst and forms a transient (Z)-enol intermediate. This enol then undergoes an intramolecular aldol cyclization, catalyzed by the chiral Lewis acid complex, to furnish the final isochromanone product with high stereocontrol.
This cascade approach is notable because it successfully bypasses competitive side reactions, such as 1,1-O-H insertion, and overcomes the challenges associated with the rapid proton shift in zwitterionic intermediates that often hampers the enantioselective trapping of carboxylic oxonium ylides.
| Ketoacid Substrate | Diazoketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 2-(2-Oxo-2-phenylethyl)benzoic acid | 1-Diazo-1-phenylpropan-2-one | Rh₂(OAc)₄ / Chiral N,N'-dioxide-Sc(OTf)₃ | 71 | 97 |
| 2-(2-(4-Methylphenyl)-2-oxoethyl)benzoic acid | 1-Diazo-1-phenylpropan-2-one | Rh₂(OAc)₄ / Chiral N,N'-dioxide-Sc(OTf)₃ | 61 | 94 |
| 2-(2-(4-Chlorophenyl)-2-oxoethyl)benzoic acid | 1-Diazo-1-phenylpropan-2-one | Rh₂(OAc)₄ / Chiral N,N'-dioxide-Sc(OTf)₃ | 71 | 95 |
| 2-(2-Oxo-2-phenylethyl)benzoic acid | 1-Diazo-1-(4-bromophenyl)propan-2-one | Rh₂(OAc)₄ / Chiral N,N'-dioxide-Sc(OTf)₃ | 75 | 97 |
Diastereoselective Halo-Cycloacetalization
A significant strategy for the construction of the isochroman skeleton involves the diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols. This method provides a powerful means to introduce functionality and control stereochemistry in the resulting heterocyclic system. While not exclusively applied to the direct synthesis of this compound, the principles of this methodology are foundational for accessing key isochroman intermediates.
The reaction typically proceeds through the activation of an alkene within a suitably positioned alcohol or aldehyde using a halogenating agent. N-haloamides are often employed as effective halogen sources under mild reaction conditions, obviating the need for external catalysts. researchgate.net The process is initiated by the electrophilic addition of the halogen to the double bond, which then triggers a subsequent intramolecular cyclization by the nucleophilic attack of the tethered oxygen atom.
The diastereoselectivity of this cyclization is a crucial aspect, often controlled by the stereochemistry of the starting material and the reaction conditions. The formation of the new stereocenters in the isochroman ring is directed by the existing chiral centers in the olefinic precursor. This approach has been successfully utilized in the synthesis of various isochroman derivatives, which can serve as precursors to this compound through subsequent functional group manipulations.
Table 1: Key Features of Diastereoselective Halo-Cycloacetalization
| Feature | Description | Reference |
| Reaction Type | Intramolecular Cyclization | researchgate.net |
| Key Reagents | Olefinic aldehydes/alcohols, N-haloamides | researchgate.net |
| Conditions | Mild, often catalyst-free | researchgate.net |
| Key Outcome | Diastereoselective formation of the isochroman ring | researchgate.net |
| Applicability | Synthesis of functionalized isochroman precursors |
Strategic Annulation Reactions for Isochroman-1-one Derivatives
Annulation reactions represent a convergent and efficient approach to the synthesis of isochroman-1-one derivatives, which are direct precursors to this compound via hydrolysis. These strategies often involve the construction of the heterocyclic ring in a single, well-orchestrated step from acyclic or simpler cyclic starting materials.
One notable method is the Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes, which furnishes a diverse array of 3,4-disubstituted isochroman-1-ones with high regioselectivity and catalytic efficiency. This reaction is successful with both aromatic and aliphatic nitroalkenes. The synthetic utility of the resulting 3,4-disubstituted isochroman-1-ones is demonstrated through their amenability to further derivatization.
Another powerful strategy involves a cascade reaction initiated by the trapping of carboxylic oxonium ylides. An efficient asymmetric synthesis of isochromanone derivatives has been achieved through a Z-selective-1,3-OH insertion followed by an aldol cyclization. This process utilizes a combination of achiral dirhodium salts and chiral N,N'-dioxide-metal complexes with α-diazoketones. This method is particularly effective for generating benzo-fused δ-lactones that contain adjacent quaternary stereocenters with good to excellent enantioselectivity.
Furthermore, photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with various alkenes have been shown to produce isochromanones in good yields. This approach involves a photo-Meerwein arylation–addition mechanism. The resulting isochroman-1-one can then be hydrolyzed to yield the desired this compound.
Table 2: Overview of Strategic Annulation Reactions for Isochroman-1-one Synthesis
| Annulation Strategy | Key Reagents | Catalyst/Conditions | Key Products |
| Benzoic Acid Annulation | Benzoic acids, Nitroalkenes | Rh(III) catalyst | 3,4-Disubstituted isochroman-1-ones |
| Carboxylic Oxonium Ylide Trapping | α-Diazoketones | Dirhodium salts, Chiral N,N'-dioxide-metal complexes | Enantioenriched isochromanones with vicinal quaternary centers |
| Photocatalyzed Cyclization | 2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborates, Alkenes | Photocatalyst, Light | Isochromanones |
The isochroman-1-one derivatives synthesized through these annulation strategies can be readily converted to this compound. This transformation is typically achieved through a straightforward hydrolysis of the lactone functionality under either acidic or basic conditions, which opens the ring to reveal the carboxylic acid and the benzylic alcohol moieties that define the final product.
Chemical Transformations and Derivatization Studies of Isochroman 1 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site of reactivity for many common organic transformations, allowing for the straightforward synthesis of esters, amides, and other acid derivatives.
Esterification Reactions
The conversion of isochroman-1-carboxylic acid to its corresponding esters is most commonly achieved through Fischer-Speier esterification. masterorganicchemistry.com This method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com Alternatively, removal of water as it is formed can also shift the equilibrium to favor the product. youtube.com This transformation proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.combyjus.com
The reaction provides a direct route to various alkyl and aryl esters of this compound, which are valuable as intermediates and in the synthesis of more complex molecules. The choice of alcohol dictates the nature of the resulting ester.
Table 1: Examples of Fischer Esterification with this compound
| Reagent (Alcohol) | Catalyst | Product |
|---|---|---|
| Methanol (CH₃OH) | H₂SO₄ | Methyl isochroman-1-carboxylate |
| Ethanol (C₂H₅OH) | H₂SO₄ | Ethyl isochroman-1-carboxylate |
| Isopropanol ((CH₃)₂CHOH) | TsOH | Isopropyl isochroman-1-carboxylate |
Amidation Reactions
Amides of this compound can be synthesized through several established protocols. A common laboratory-scale method involves the direct coupling of the carboxylic acid with a primary or secondary amine using a dehydrating agent or coupling reagent. libretexts.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently employed to facilitate this transformation. bohrium.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Alternatively, amides can be formed in a two-step process where the carboxylic acid is first converted to a more reactive intermediate, such as an acid chloride, which is then reacted with the amine. bohrium.com This approach, often referred to as the Schotten-Baumann reaction, is highly efficient and broadly applicable. bohrium.com Catalytic methods for direct amidation using various metal or organocatalysts have also been developed to improve efficiency and reduce waste. mdpi.comresearchgate.net
Table 2: Common Reagents for Amidation of this compound
| Amine | Coupling Method/Reagent | Product |
|---|---|---|
| Ammonia (NH₃) | DCC/EDCI | Isochroman-1-carboxamide |
| Aniline (C₆H₅NH₂) | DCC/EDCI | N-Phenylisochroman-1-carboxamide |
| Diethylamine ((C₂H₅)₂NH) | Thionyl Chloride then Amine | N,N-Diethylisochroman-1-carboxamide |
Preparation of Acid Chloride Intermediates
The synthesis of isochroman-1-carbonyl chloride, the acid chloride derivative of this compound, is a key step for producing various other derivatives like esters and amides under milder conditions than direct methods. researchgate.net The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). researchgate.net Phosgene (COCl₂) and its derivatives can also be used, particularly in industrial settings. google.comgoogle.com
The reaction with thionyl chloride, for instance, involves heating the carboxylic acid with an excess of the reagent, often in an inert solvent or neat. researchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The resulting acid chloride is a highly reactive electrophile due to the electron-withdrawing nature of the chlorine atom.
Table 3: Reagents for the Preparation of Isochroman-1-carbonyl chloride
| Reagent | Typical Conditions | Key Byproducts |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Heat, neat or in solvent (e.g., Toluene) | SO₂, HCl |
| Oxalyl Chloride ((COCl)₂) | Room temperature, inert solvent (e.g., DCM), cat. DMF | CO, CO₂, HCl |
Ring System Modifications and Functionalization
Beyond the reactivity of the carboxyl group, the isochroman (B46142) scaffold itself can be chemically modified. These transformations allow for the introduction of new functional groups and the alteration of the heterocyclic ring system.
Oxidation to Isochromanone Derivatives
The oxidation of this compound can lead to the formation of isochromanone derivatives. Isochromanones, which are cyclic esters (lactones), are significant structural motifs in many natural products and pharmaceuticals. nih.gov The synthesis of isochromanones can be accomplished through various routes, including the intramolecular cyclization of suitable precursors. nih.govrsc.org An efficient method involves a cascade reaction of specific carboxylic acid precursors with diazoketones, catalyzed by a combination of rhodium and chiral Lewis acid complexes, to yield chiral isochromanones. nih.govrsc.org While not a direct oxidation of the this compound itself, these synthetic strategies create the isochromanone core structure which is closely related. Direct oxidation of the isochroman ring at the benzylic position can also be achieved using potent oxidizing agents. organic-chemistry.org
Reduction to Isochroman-1-methanol Derivatives
The carboxylic acid functional group of this compound can be fully reduced to a primary alcohol, yielding isochroman-1-methanol. This transformation requires strong reducing agents due to the low reactivity of carboxylic acids towards reduction. khanacademy.org The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄), typically used in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. khanacademy.orgnih.gov The reaction mechanism involves an initial acid-base reaction to form a lithium carboxylate salt, which is then reduced. khanacademy.org
Other reducing agents, such as borane (B79455) (BH₃) complexes (e.g., BH₃-THF), can also be used and may offer better chemoselectivity in the presence of other reducible functional groups. khanacademy.org More recent developments include catalytic hydrosilylation methods using earth-abundant metal catalysts like manganese, which provide a milder and more sustainable alternative to traditional hydride reagents. nih.gov
Table 4: Reagents for the Reduction of this compound
| Reagent | Typical Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1) Anhydrous THF, 2) H₃O⁺ workup | Isochroman-1-methanol |
| Borane Tetrahydrofuran Complex (BH₃-THF) | 1) THF, 2) H₃O⁺ workup | Isochroman-1-methanol |
Synthesis of Alpha-Alkoxy Isochroman Derivatives
The introduction of an alkoxy group at the alpha-position (C-1) of the isochroman ring system, adjacent to the heterocyclic oxygen, yields α-alkoxy isochroman derivatives. These compounds are valuable intermediates for further functionalization. rsc.org A direct one-step synthesis from this compound is challenging; therefore, a multi-step synthetic sequence is typically employed. This pathway involves the initial decarboxylation of the starting material to the parent isochroman, followed by a C-H activation/oxidation strategy to introduce the alkoxy group.
Step 1: Decarboxylation of this compound
The first step in this sequence is the removal of the carboxyl group to form the parent heterocycle, isochroman. The decarboxylation of carboxylic acids can be achieved through thermal methods, often requiring high temperatures, or through catalytic processes. libretexts.orgmasterorganicchemistry.com For substrates like this compound, heating can induce the loss of carbon dioxide to yield isochroman. masterorganicchemistry.com While simple aliphatic carboxylic acids are resistant to decarboxylation, the presence of specific structural features can facilitate the reaction. libretexts.org
Step 2: α-Alkoxylation of Isochroman
Once isochroman is obtained, the C-1 position can be directly alkoxylated. A modern and effective method for this transformation is an electrochemical α-C(sp³)–H/O–H cross-coupling reaction between isochroman and an alcohol. rsc.org This method provides a mild and convenient route to α-alkoxy isochroman derivatives in moderate to high yields. rsc.org
The reaction is typically performed in an undivided cell with platinum or carbon electrodes. The presence of benzoic acid as an additive has been shown to facilitate the electro-oxidation process and improve product yields. rsc.org The proposed mechanism suggests that the isochroman's heterocyclic oxygen atom first forms a hydrogen bond with the benzoic acid. rsc.org This complex then undergoes single-electron oxidation at the anode to generate a radical cation, which subsequently loses a proton to form a radical intermediate at the C-1 position. This radical is further oxidized at the anode to a carbocation. Finally, nucleophilic attack by the alcohol on this carbocationic intermediate yields the desired α-alkoxy isochroman product. rsc.org
A summary of the proposed synthetic pathway is detailed in the table below.
| Step | Reactant | Reagents & Conditions | Intermediate/Product |
| 1 | This compound | Heat (Thermal Decarboxylation) | Isochroman |
| 2 | Isochroman | Alcohol (R-OH), Benzoic Acid, Electrolysis | 1-Alkoxyisochroman |
Advanced Functional Group Interconversions
The carboxylic acid moiety of this compound is a versatile handle for a variety of functional group interconversions, enabling the synthesis of esters, amides, and alcohols.
Esterification
The conversion of this compound to its corresponding esters is readily achieved through Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.org This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing the water formed during the reaction helps to drive the equilibrium towards the formation of the ester product. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester. masterorganicchemistry.com
Amidation
The formation of an amide bond from this compound requires the activation of the carboxyl group to facilitate attack by an amine. Direct thermal condensation with amines is possible but generally requires high temperatures (>160 °C). A more common approach involves the use of coupling reagents. For instance, the carboxylic acid can be reacted with an amine in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to form the corresponding isochroman-1-carboxamide. This method proceeds under mild conditions and is widely applicable. An alternative route involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine to give the amide. researchgate.net
Reduction to Alcohol
The carboxylic acid group can be reduced to a primary alcohol, yielding isochroman-1-methanol. This transformation requires a powerful reducing agent, as the carboxyl group is relatively unreactive towards reduction. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this purpose. masterorganicchemistry.comlibretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.org The reaction mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid reacts with the basic hydride reagent to form hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.comyoutube.com Subsequent reduction of the carboxylate by LiAlH₄ proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.org The final product, isochroman-1-methanol, is obtained after an acidic workup to protonate the resulting alkoxide. youtube.com
Decarboxylation
As mentioned previously, the carboxyl group can be completely removed from the molecule in a decarboxylation reaction to yield the parent heterocycle, isochroman. libretexts.org This transformation is a key step in synthetic pathways where the carboxyl group is used to direct other reactions or as a temporary placeholder before being removed. Thermal decarboxylation is the most direct method, although catalytic systems can also be employed to achieve the reaction under milder conditions. masterorganicchemistry.comyoutube.com
The following table summarizes these key functional group interconversions.
| Transformation | Starting Functional Group | Reagents | Resulting Functional Group | Product Name |
| Esterification | Carboxylic Acid | Alcohol (R'-OH), H⁺ catalyst | Ester | Alkyl isochroman-1-carboxylate |
| Amidation | Carboxylic Acid | Amine (R'R''NH), Coupling Agent | Amide | N,N-Disubstituted isochroman-1-carboxamide |
| Reduction | Carboxylic Acid | 1. LiAlH₄ 2. H₃O⁺ | Primary Alcohol | Isochroman-1-methanol |
| Decarboxylation | Carboxylic Acid | Heat | Alkane (H) | Isochroman |
Mechanistic Investigations and Theoretical Studies on Isochroman 1 Carboxylic Acid Reactions
Kinetic Studies of Reaction Pathways
A kinetic study on the enolization of carboxylic acids on metal oxide surfaces, a reaction relevant to biofuel upgrading, demonstrated how rate measurements can elucidate the mechanism. mdpi.com The study measured the rate of hydrogen-deuterium isotopic exchange at the alpha-carbon of isobutyric acid. mdpi.com The observation that the rate of H/D exchange was faster than D/H exchange pointed to α-deprotonation (enolization) as the rate-determining step. mdpi.com The intrinsic rate of enolization was then determined using the McKay equation for reactions at equilibrium. mdpi.com
While specific kinetic data for reactions of isochroman-1-carboxylic acid are not extensively documented in publicly available literature, the principles of kinetic analysis would be similarly applied. For example, in a potential decarboxylation reaction, monitoring the rate of CO₂ evolution under different conditions would provide insights into the stability of the carbanionic intermediate formed upon loss of the carboxyl group.
Table 1: Illustrative Kinetic Parameters in Carboxylic Acid Reactions
| Parameter | Description | Typical Value/Observation | Significance in Mechanistic Studies |
| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Varies widely depending on the reaction and conditions. | A larger k indicates a faster reaction. Its temperature dependence is described by the Arrhenius equation. |
| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Can be an integer or a fraction. | Reveals which species are involved in the rate-determining step. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Typically in the range of 4-10 kcal/mol for simple protonation steps. chemscene.com | A lower Ea corresponds to a faster reaction rate. |
| Kinetic Isotope Effect (KIE) | The ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kH/kD). | kH/kD values of 2.7-8.3 have been observed in carboxylic acid enolization. mdpi.com | A significant KIE indicates that the bond to the isotope is being broken in the rate-determining step. |
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or D for H), researchers can follow the labeled atom's position in the products, providing unambiguous evidence for proposed reaction mechanisms. nih.govnih.gov
A classic example is the use of ¹⁸O labeling in the Fischer esterification of carboxylic acids to determine which oxygen atom is eliminated as water. youtube.com When a carboxylic acid is reacted with an ¹⁸O-labeled alcohol, the ¹⁸O is incorporated into the ester, not the water. This proves that the alcohol's oxygen acts as the nucleophile and the carboxylic acid's -OH group is lost. youtube.com
In reactions involving this compound, isotopic labeling could be employed in several ways:
¹⁸O-labeling of the carboxylic acid group could elucidate the mechanism of esterification or other reactions involving this functional group. For instance, in an acid-catalyzed oxygen exchange with H₂¹⁸O, the incorporation of ¹⁸O into both oxygen atoms of the carboxylic acid would confirm the reversible formation of a tetrahedral intermediate. nih.gov
Deuterium (B1214612) (D) labeling at the C1 position could be used to probe for a kinetic isotope effect in reactions where the C-H bond at this position is broken, such as in certain oxidation or elimination reactions.
¹⁴C-labeling within the isochroman (B46142) ring system could be used to track skeletal rearrangements, should they occur under specific reaction conditions. arxiv.org
While specific isotopic labeling studies on this compound are not readily found, studies on related systems demonstrate the utility of this method. For example, in a study of phenazine-1-carboxylic acid decarboxylase, deuterium isotope effects were used to probe the mechanism, revealing multiple isotopically sensitive steps. nih.gov
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone. Methods like Density Functional Theory (DFT) and molecular dynamics simulations can be used to model reaction pathways, calculate the energies of reactants, products, and transition states, and visualize the electronic properties of molecules.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. core.ac.uk It is widely employed to calculate the energetics of reaction pathways, including the activation energies of transition states. mdpi.com By comparing the calculated energies of different possible pathways, the most favorable mechanism can be identified.
For reactions involving carboxylic acids, DFT calculations can provide detailed mechanistic insights. For instance, a DFT study on acid-catalyzed esterification and hydrolysis proposed a two-step mechanism where the rate-controlling step is the initial protonation of the carboxylic acid or ester, with a calculated activation energy of 4–10 kcal/mol. chemscene.com This is followed by a spontaneous reaction of the resulting acylium ion with two molecules of alcohol or water. chemscene.com
In a study of the hydrogenation of carboxylic acids over a MnO/Cu interface, DFT calculations were used to model the reaction mechanism. nih.gov The results showed that acetic acid was first converted to acetaldehyde (B116499) through a nucleophilic addition-elimination mechanism, followed by a proton-transfer-assisted generation of ethanol. nih.gov The calculations also revealed that the enhanced activity of the catalyst was due to the strong interaction between the interfacial Mn-O and O-H atomic pair in a key transition state. nih.gov
For this compound, DFT calculations could be used to:
Model the transition state structures for various potential reactions, such as decarboxylation, oxidation, or ring-opening.
Calculate the activation barriers for competing reaction pathways to predict the major product.
Investigate the effect of substituents on the isochroman ring or on the carboxylic acid group on the reaction energetics.
The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they represent the molecule's ability to donate and accept electrons, respectively. researchgate.netijastems.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) is another useful tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Key Electronic Properties and Their Significance
| Property | Description | Significance in Reactivity Analysis |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). A lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |
| MEP | A color-coded map of the electrostatic potential on the molecular surface. | Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov |
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. pku.edu.cn By simulating the trajectory of a reacting system, MD can help to elucidate complex reaction pathways, identify short-lived intermediates, and understand the role of the solvent in the reaction. pku.edu.cn
While computationally intensive, MD simulations can be particularly useful for studying reactions in complex environments, such as in solution or at catalyst surfaces. For example, MD simulations of carboxylic acids in water have been used to study the conformational equilibrium of the carboxyl group and the effects of solvent on this equilibrium. mdpi.com
In the context of this compound reactions, MD simulations could be used to:
Explore the conformational landscape of the molecule and identify the most stable conformers in different solvents.
Simulate the approach of a reactant to the this compound molecule and identify preferential binding modes.
In conjunction with quantum mechanics (QM/MM simulations), model the entire reaction pathway, including bond-breaking and bond-forming events, in a solvated environment.
A study on the production of amino acids from carboxylic acids via radioactive decay used a Monte Carlo simulator for molecular dynamics to calculate the trajectory of the recoiled nitrogen atom. arxiv.org This allowed for the evaluation of the probability of the nitrogen atom remaining in the molecule to form a glycinium ion. arxiv.org
Spectroscopic Elucidation of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are used to identify these often transient species. copernicus.orgrsc.org
In a study on the reaction of a cavitand-bound carboxylic acid with isonitriles, the elusive O-acyl isoimide (B1223178) intermediate was observed and characterized using ¹H NMR and IR spectroscopy. stackexchange.com The IR spectrum showed a distinct carbonyl band for the intermediate at 1771 cm⁻¹, which was different from that of the final N-acylformamide product. stackexchange.com
Mass spectrometry, particularly electrospray ionization (ESI-MS), is highly sensitive for detecting charged intermediates in solution. ijastems.org For example, in a study of a photoredox and copper dual-catalyzed reaction, radical trapping experiments coupled with high-resolution mass spectrometry (HRMS) analysis were used to detect the radical-trapping products, confirming the generation of aryl and arylsulfonyl radical intermediates. acs.org
For reactions involving this compound, these spectroscopic techniques would be invaluable:
Low-temperature NMR could be used to "freeze out" and characterize thermally unstable intermediates.
In-situ IR spectroscopy could monitor changes in vibrational frequencies, such as the carbonyl stretch, to track the conversion of the carboxylic acid to an intermediate and then to the product.
ESI-MS could be used to detect and identify any charged intermediates, such as protonated species or acylium ions, that may be formed during the reaction. ijastems.org
Table 3: Spectroscopic Signatures for Characterizing Carboxylic Acid Reaction Intermediates
| Spectroscopic Technique | Type of Intermediate | Characteristic Signature |
| IR Spectroscopy | Acylium Ion | Strong C≡O⁺ stretch around 2300 cm⁻¹. |
| IR Spectroscopy | O-acyl Isoimide | C=O stretch around 1770 cm⁻¹. stackexchange.com |
| ¹H NMR Spectroscopy | Protonated Carbonyl | Downfield shift of protons adjacent to the carbonyl group. |
| ¹³C NMR Spectroscopy | Tetrahedral Intermediate | Upfield shift of the carbonyl carbon signal. |
| Mass Spectrometry | Charged Intermediates | Detection of ions corresponding to the mass-to-charge ratio of the proposed intermediate. ijastems.org |
Biological Activity and Medicinal Chemistry of Isochroman 1 Carboxylic Acid Derivatives
Enzyme Inhibition Studies
Derivatives of isochroman-1-carboxylic acid have been synthesized and evaluated for their inhibitory effects against several key enzymes implicated in human diseases.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of both insulin (B600854) and leptin signaling pathways, making it a significant target for the development of treatments for type 2 diabetes and obesity. youtube.com The inhibition of PTP1B is a key strategy for enhancing insulin sensitivity. youtube.com
A series of novel isochroman (B46142) mono-carboxylic acid derivatives have been synthesized and assessed for their in vitro ability to inhibit PTP1B. nih.gov Through the analysis of structure-activity relationships, researchers identified that high potency was generally associated with the presence of a dithiolane ring connected to the isochroman core by a five-carbon spacer. nih.gov This led to the identification of a particularly potent derivative, compound 4n , which demonstrated an IC₅₀ value of 51.63 ± 0.91 nM against PTP1B. nih.gov This finding has positioned compound 4n as a promising candidate for further in vivo studies to evaluate its potential as an anti-diabetic agent. nih.govnih.gov The carboxylic acid group is a crucial feature, as it often interacts with biological targets, influencing pharmacological responses. nih.gov
Table 1: PTP1B Inhibition by this compound Derivative
| Compound | Target Enzyme | IC₅₀ (nM) | Key Structural Feature |
|---|---|---|---|
| 4n | PTP1B | 51.63 ± 0.91 | Dithiolane ring with a five-carbon spacer |
Fatty Acid Synthase (FAS) Inhibition
Fatty Acid Synthase (FAS) is a crucial enzyme in the de novo biosynthesis of fatty acids. youtube.com Its upregulation is a common feature in many human cancers, making it an attractive target for anticancer drug development. youtube.comnih.gov Research has indicated that compounds structurally similar to this compound have been evaluated for their potential to inhibit FAS. nih.gov These related compounds reportedly showed higher therapeutic indices when compared to established FAS inhibitors like C75. nih.gov
Sirtuin 5 (SIRT5) Lysine (B10760008) Deacylase Inhibition
Sirtuin 5 (SIRT5) is a mitochondrial enzyme that plays a role in regulating various metabolic pathways through the deacylation of lysine residues on target proteins. nih.gov While the inhibition of SIRT5 is being explored for therapeutic purposes, particularly in oncology, current research has focused on developing inhibitors from different chemical scaffolds or by using isosteres of carboxylic acids. nih.gov Based on available scientific literature, there are no specific studies reporting the evaluation of this compound derivatives as inhibitors of SIRT5.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is a key target for anti-inflammatory drugs. The strategy of modifying nonsteroidal anti-inflammatory drugs (NSAIDs) that contain a carboxylic acid group to achieve selective COX-2 inhibition is a known approach in medicinal chemistry. nih.gov However, a review of the current literature does not indicate that this compound derivatives have been specifically designed or tested for COX-2 inhibitory activity.
Modulators of Other Enzymes and Receptors
Beyond the primary targets of PTP1B and FAS, the isochroman scaffold has been associated with other biological activities. Research on compounds with structural motifs similar to isochroman derivatives has suggested potential antioxidant properties. Furthermore, some related isochroman derivatives have been reported to exhibit moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The carboxylic acid and other functional groups on the isochroman ring system may facilitate interactions with various enzymes or receptors, modulating their activity.
Pharmacological Properties and Therapeutic Potential
The primary therapeutic potential of this compound derivatives, based on current research, lies in the treatment of type 2 diabetes. The potent and specific inhibition of PTP1B by derivatives such as compound 4n highlights a clear path toward developing novel anti-diabetic agents. nih.gov The mechanism of action is rooted in the enhancement of insulin signaling that results from PTP1B inhibition. youtube.com
Additionally, the screening of similar compounds against Fatty Acid Synthase (FAS) suggests a potential, though less defined, role in oncology. nih.gov The reported antioxidant and antibacterial activities of related structures also open avenues for their potential use in preventing conditions related to oxidative stress or in combating certain bacterial infections. The carboxylic acid moiety is a key functional group that can be modified to improve pharmacokinetic properties, such as membrane permeability and metabolic stability, which is a common strategy in drug design.
Anti-diabetic Activity
Derivatives of this compound have been identified as promising candidates for the management of type 2 diabetes through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator in the insulin signaling pathway, and its inhibition is a validated strategy for enhancing insulin sensitivity. nih.gov
In a notable study, a series of novel isochroman mono-carboxylic acid derivatives were synthesized and evaluated for their in vitro ability to inhibit PTP1B. nih.gov The research identified a particularly potent compound, designated as 4n , which demonstrated an IC₅₀ value of 51.63 ± 0.91 nM. nih.gov Structure-activity relationship (SAR) analysis from this study revealed that high potency was associated with the presence of a dithiolane ring connected to the isochroman core via a five-carbon spacer. nih.gov The carboxylic acid group itself is considered essential for the activity of certain PTP1B inhibitors, as it can form crucial interactions within the enzyme's active site. nih.gov The promising in vitro results for compound 4n have positioned it as a candidate for further in vivo evaluation as a potential anti-diabetic drug. nih.gov
| Compound | Target | Activity (IC₅₀) | Key Structural Features |
| 4n | PTP1B | 51.63 ± 0.91 nM | This compound with a dithiolane ring attached via a five-carbon spacer. |
Antitumor and Anticancer Effects
The investigation into the specific antitumor and anticancer properties of this compound derivatives is an emerging area of research. While the broader class of isochromans and related isocoumarins has been evaluated for cytotoxic effects, detailed studies focusing specifically on derivatives with a carboxylic acid at the 1-position are limited in publicly available literature.
Research on related structures provides some context. For instance, fluorinated isocoumarins and 3,4-dihydroisocoumarins have been synthesized and tested for their anti-cancer activity against the MCF-7 human breast cancer cell line. nih.gov These compounds showed moderate growth inhibitory response at higher concentrations. nih.gov However, this study did not specifically involve this compound derivatives. Another study on various heterocyclic compounds noted that for a series of stilbenes, the derivative bearing a free carboxylic acid showed low antitumor activity, whereas ester derivatives were more active, suggesting that the free acid may not always be favorable for cytotoxicity in certain scaffolds. nih.gov
Due to the limited specific data on this compound derivatives in this context, a detailed analysis of their antitumor effects and structure-activity relationships is not currently possible. Further research is required to synthesize and evaluate this specific class of compounds against various cancer cell lines to determine their potential as anticancer agents.
Anti-inflammatory Actions
The anti-inflammatory potential of the broader class of isochroman derivatives has been acknowledged in scientific literature, but specific studies focusing on this compound derivatives are not extensively detailed. nih.gov General reviews indicate that isochromans are promising scaffolds for developing anti-inflammatory agents, among other therapeutic uses. nih.govfrontiersin.org
The carboxylic acid functional group is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), where it often plays a key role in the mechanism of action, such as the inhibition of cyclooxygenase (COX) enzymes. nih.gov For example, studies on other heterocyclic carboxylic acids have demonstrated potent anti-inflammatory effects by inhibiting key enzymes like COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.gov Similarly, research on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids has shown that these compounds possess anti-inflammatory activity, which is correlated with the properties of the substituents on the molecule. nih.gov
Antioxidant Properties and Oxidative Stress Mitigation
Hydroxy-1-aryl-isochroman derivatives have been identified as a novel class of polyphenolic heterocyclic compounds with significant potential to combat lipid peroxidation and cellular nitrosative stress. nih.govnih.govnih.gov Their antioxidant capacity is closely linked to the degree of hydroxylation on their structure. nih.govnih.gov
Research investigating the protective effects of these compounds against oxidative damage has yielded significant findings. In studies using rat brain mitochondria, hydroxyl-1-aryl-isochroman derivatives with two, three, and four hydroxyl groups (designated ISO-2, ISO-3, and ISO-4, respectively) demonstrated higher activity against mitochondrial lipid peroxidation than the derivative with no hydroxyl groups (ISO-0) and the standard antioxidant, Trolox. nih.gov This highlights a clear structure-activity relationship where the number of hydroxyl groups is a key determinant of the ability to protect lipids from oxidative damage. nih.gov
Furthermore, these derivatives have shown efficacy in mitigating nitrosative stress, which is characterized by an excess of reactive nitrogen species (RNS) like nitric oxide (NO). The non-hydroxylated derivative, ISO-0, was found to be a strong reducer of microglial nitric oxide production. nih.govnih.gov In contrast, the hydroxylated derivatives ISO-2 and ISO-4 had a less pronounced effect, and ISO-3 was ineffective in this regard. nih.gov This suggests a different structural requirement for scavenging RNS compared to reactive oxygen species (ROS). Specifically, the natural derivative 1-(3′-methoxy-4′-hydroxyphenyl)-6,7-dihydroxy-isochroman (ISO-3) and the synthetic ISO-4 (with four OH groups) were potent scavengers of the superoxide (B77818) radical and peroxynitrite. nih.govwikipedia.org The scavenging capacity was directly related to the number of free hydroxyl moieties. frontiersin.orgnih.gov
The antioxidant activity of isochroman derivatives of the natural phenol (B47542) hydroxytyrosol (B1673988) has also been evaluated using various assays. frontiersin.org The results confirmed that these compounds have significant antioxidant potential, which in some tests surpassed that of conventional antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol. frontiersin.org
| Compound/Derivative | Assay/Model | Finding |
| Hydroxy-1-aryl-isochromans (ISO-2, ISO-3, ISO-4) | Mitochondrial Lipid Peroxidation (TBARS assay) | More active than the non-hydroxylated ISO-0 and the standard antioxidant Trolox. nih.gov |
| ISO-0 (non-hydroxylated) | Microglial Nitric Oxide Production | Strongly reduced NO production. nih.govnih.gov |
| ISO-2, ISO-4 (hydroxylated) | Microglial Nitric Oxide Production | Showed a less pronounced reduction in NO production compared to ISO-0. nih.govnih.gov |
| ISO-4 (four OH groups) | DPPH Radical Scavenging | EC₅₀ = 10.3 µM (More potent than ISO-3 and ISO-2). nih.govwikipedia.org |
| ISO-4 (four OH groups) | Superoxide Scavenging | EC₅₀ = 34.3 µM (Most potent among the tested isochromans). nih.govwikipedia.org |
| Hydroxytyrosol-isochromans | Rancimat & MDA assays | Showed significant antioxidant activity, superior to BHT and α-tocopherol in some tests. frontiersin.org |
Antimicrobial Activity
The antimicrobial potential of the isochroman scaffold has been recognized, with various derivatives showing activity against bacteria and fungi. However, research focusing specifically on this compound derivatives is limited.
One area of related research involves the synthesis of isochromanylpenicillins, where the isochroman moiety is attached at the 1-position to 6-aminopenicillanic acid. nih.gov A study evaluating these compounds compared their activity against Gram-positive and Gram-negative bacteria to that of benzylpenicillin. nih.gov This indicates that the isochroman structure, linked at position 1, can be incorporated into established antibiotic frameworks to generate new derivatives.
While direct data on this compound is scarce, the broader family of isocoumarins and dihydroisocoumarins, which are structurally related, has shown notable antimicrobial effects. For example, a chloro-dihydroisocoumarin derivative isolated from a fungus exhibited potent activity against both Gram-positive (Staphylococcus aureus, Bacillus licheniformis) and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 5.3 μg/mL. The presence of a chlorine substituent was noted to improve the bioactivity.
The carboxylic acid group is a key feature in many antimicrobial agents, such as the quinolone class of antibiotics, where the 4-oxo-3-carboxylic acid moiety is crucial for their antibacterial action. nih.govnih.gov Organic acids and their derivatives, in general, are known to possess antimicrobial properties, though often with varying efficacy against Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com
Given the established importance of the carboxylic acid function in other classes of antimicrobials and the demonstrated activity of the isochroman scaffold, this compound derivatives represent a logical, albeit underexplored, area for the development of new antimicrobial agents.
| Compound Class | Organism Type | Activity Noted |
| Isochromanylpenicillins | Gram-positive & Gram-negative bacteria | Activity compared to benzylpenicillin. nih.gov |
| Chloro-dihydroisocoumarin | Gram-positive & Gram-negative bacteria | MIC values of 0.8–5.3 μg/mL. |
Antiplatelet Activity
The isochroman framework has been investigated for its potential to yield compounds with antiplatelet activity, although specific research focusing on derivatives with a carboxylic acid at the 1-position is not extensively documented. The broader class of isocoumarins and their analogues has shown promise in this area.
Studies on related heterocyclic structures highlight the potential for this class of compounds. For instance, a series of 3-phenyl-1H-isochromen-1-one analogues were synthesized and evaluated for their antiplatelet activity. Some of these analogues exhibited inhibitory effects on platelet aggregation that were several times more potent than aspirin, a standard antiplatelet agent. This indicates that the isochroman/isocoumarin (B1212949) scaffold is a promising starting point for the development of new antiplatelet drugs.
The carboxylic acid functional group is a crucial component of many compounds that interact with the cardiovascular system. For example, in many non-steroidal anti-inflammatory drugs (NSAIDs) that also possess antiplatelet effects, the carboxylic acid group is vital for binding to enzymes like cyclooxygenase-1 (COX-1), thereby inhibiting the production of thromboxane (B8750289) A₂, a key mediator of platelet aggregation.
While direct evidence linking this compound derivatives to antiplatelet effects is limited in the available scientific literature, the demonstrated activity of structurally related compounds suggests that this is a viable area for future investigation. The synthesis and evaluation of this compound derivatives could lead to the discovery of novel agents for the prevention of thrombosis and cardiovascular diseases.
Applications in Neurological Disorders
Isochroman derivatives have been identified as promising compounds in the context of central nervous system (CNS) applications. researchgate.net Specifically, certain hydroxy-1-aryl-isochroman derivatives demonstrate significant neuroprotective properties. nih.gov These compounds exhibit potent antioxidative potential, offering protection against lipid peroxidation and cellular nitrosative stress, which are implicated in the pathology of various neurological disorders. nih.govresearchgate.net
Research conducted on rat brain mitochondria has shown that hydroxy-1-aryl-isochroman derivatives with two, three, or four hydroxyl groups (ISO-2, ISO-3, and ISO-4) have a greater activity against mitochondrial lipid peroxidation than the non-hydroxylated analog (ISO-0) and the reference antioxidant, Trolox. nih.gov Furthermore, these derivatives show effects on microglia, which are key immune cells in the brain. The non-hydroxylated isochroman derivative, ISO-0, was found to strongly reduce the production of nitric oxide in microglia, a factor involved in neuroinflammation. nih.gov Neuroinflammation is a common characteristic of many neurological disorders, often triggered by oxidative stress. jelsciences.com By mitigating these factors, isochroman derivatives display cytoprotective properties beyond their direct action against reactive oxygen and nitrogen species. nih.gov
Retinoid-X-Receptor (RXR) Selective Agonist Activity
A significant area of research for isochroman-based compounds is their activity as Retinoid-X-Receptor (RXR) selective agonists, also known as rexinoids. mdpi.com RXRs are ligand-activated nuclear receptors that play a crucial role in controlling processes like cell differentiation and self-renewal. mdpi.comnih.gov There are three main isoforms of RXR: RXRα, RXRβ, and RXRγ, which are expressed differently across various tissues, including muscle and brain. nih.govgoogle.com
Studies have demonstrated that modifying potent, selective rexinoids like Bexarotene (B63655) and CD3254 with an isochroman group can yield novel compounds with enhanced properties. mdpi.com An isochroman analog of CD3254, for instance, proved to be a more potent RXR selective agonist than Bexarotene. The inclusion of the isochroman moiety itself does not appear to substantially diminish RXR activity. mdpi.com A key advantage of these novel isochroman-containing rexinoids is their increased RXR selectivity and a decreased potential for cross-signaling with the retinoic acid receptor (RAR), which can help avoid certain pleiotropic effects that have hindered the clinical development of other rexinoids. mdpi.com
Mechanisms of Biological Action
Molecular Target Identification and Binding Modes
The primary molecular targets for the rexinoid class of isochroman derivatives are the Retinoid X Receptors (RXRα, RXRβ, and RXRγ). mdpi.comgoogle.com These proteins are ligand-dependent transcription factors that bind to specific DNA sequences to regulate the transcription of their target genes. mdpi.comgoogle.com
The mechanism of action at the molecular level is closely tied to the specific binding mode of the ligand within the RXR's ligand-binding pocket. Computational docking studies and electrostatic potential field calculations have provided insights into how different ligands produce varied effects. acs.org For example, the distinction between a full agonist and a partial agonist can be traced to specific molecular interactions. Full agonists tend to exhibit an electrostatic attraction between a side chain on the ligand and the α-carbonyl oxygen of asparagine-306 within the RXR receptor. This interaction stabilizes the active "holo" structure of the receptor, which favors the recruitment of coactivator proteins. acs.org In contrast, certain partial agonists, such as the isochroman-related compound CBt-PMN, lack this specific interaction, leading to less efficient recruitment of coactivators and a more moderate, partial activation of the receptor. acs.org
Involvement in Cellular Signaling Pathways
The principal signaling pathway influenced by isochroman-based RXR agonists is nuclear receptor signaling. RXRs are unique in that they primarily function as heterodimers with other nuclear receptors, including the peroxisome proliferator-activated receptor (PPAR), liver X receptor (LXR), farnesoid X receptor (FXR), vitamin D receptor (VDR), and thyroid hormone receptor (TR). mdpi.comnih.gov These heterodimers bind to specific DNA response elements in the promoter regions of target genes, thereby controlling their expression. mdpi.com
The signaling activity is categorized based on how the heterodimer responds to ligands. Some pairs, like LXR-RXR and PPAR-RXR, are "permissive," meaning they can be activated by ligands of either partner. Others are "non-permissive." mdpi.com Potent rexinoids can disrupt the normal functioning of these signaling pathways by stimulating activity in permissive heterodimers or by preventing RXR from participating in non-permissive heterodimers. mdpi.com This ability to modulate gene transcription through various receptor partnerships is the foundation of their pleiotropic effects. mdpi.com
Regulation of Biochemical Pathways (e.g., NF-κB, Akt, eNOS)
Isochroman derivatives have been shown to regulate key biochemical pathways involved in inflammation and cellular stress, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a target for anti-inflammatory therapies. jelsciences.comnih.gov
Studies on hydroxy-1-aryl-isochromans revealed their ability to modulate inflammatory responses in brain microglia. nih.gov A derivative without any hydroxyl groups (ISO-0) was particularly effective at reducing nitric oxide production in activated microglia. nih.gov Nitric oxide is a signaling molecule whose production can be driven by NF-κB-dependent pathways. Fatty acid nitroalkenes, for example, have been shown to inhibit NF-κB-dependent cytokine expression. nih.gov In neurodegenerative conditions, TNF-α-induced NF-κB signaling plays a critical role in regulating inflammation. jelsciences.com The ability of certain isochroman derivatives to modulate these nitric oxide and related inflammatory processes suggests an interaction with the NF-κB signaling cascade. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are fundamental in medicinal chemistry for optimizing lead compounds. researchgate.netcollaborativedrug.com SAR studies aim to understand how a molecule's chemical structure correlates with its biological activity, while SPR assesses the relationship between structure and physicochemical properties like solubility and permeability. collaborativedrug.comnih.govazolifesciences.com
For isochroman derivatives, SAR analyses have provided key insights. In a study of hydroxy-1-aryl-isochromans, the degree of hydroxylation was a critical determinant of biological function. nih.gov While derivatives with two to four hydroxyl groups were potent antioxidants against lipid peroxidation, the non-hydroxylated version was superior in reducing nitric oxide production in microglia, indicating a clear SAR for these distinct effects. nih.gov In a different series of isochroman carboxylic acid derivatives designed as potential anti-diabetic agents, high potency was linked to the presence of a dithiolane ring attached to the isochroman core via a five-carbon spacer. nih.gov
SPR analyses focus on how modifying a chemical structure, such as replacing a carboxylic acid group with an isostere, can alter properties to create more drug-like molecules. nih.govupenn.edu The carboxylic acid functional group can be vital for biological activity but may also lead to poor membrane permeability. nih.govupenn.edu Replacing it with a surrogate structure can modulate properties like acidity (pKa) and lipophilicity (logD) to overcome these drawbacks while maintaining the necessary interactions with the biological target. nih.govnih.govresearchgate.net This systematic approach allows for the rational design of improved analogs by balancing biological activity with favorable physicochemical properties. upenn.edunih.gov
Influence of Substituent Effects on Biological Potency
The biological potency of this compound derivatives is highly sensitive to the nature and position of substituents on the isochroman scaffold. Structure-activity relationship (SAR) analysis is a critical tool for medicinal chemists to understand these effects and design more potent compounds. nih.gov
A prominent example is the development of this compound derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of diabetes. nih.gov Research has shown that the introduction of specific side chains attached to the isochroman ring system can dramatically influence inhibitory potency. A systematic study led to the discovery that high potency was associated with the presence of a dithiolane ring connected to the isochroman core via a five-carbon spacer. nih.gov This led to the identification of a particularly potent compound, designated 4n in the study, which exhibited an IC₅₀ value of 51.63 ± 0.91 nM against PTP1B, marking it as a candidate for further in vivo evaluation. nih.gov
The electronic and steric properties of substituents play a crucial role. For instance, in related isochroman derivatives, the electronegativity of a chlorine substituent can enhance dipole interactions within a binding pocket, whereas the greater polarizability of iodine may favor hydrophobic stacking interactions. These modifications significantly alter the molecule's interaction with biological targets.
Table 1: Illustrative Structure-Activity Relationship (SAR) of Isochroman Derivatives as PTP1B Inhibitors
This table is based on findings that highlight the importance of specific structural motifs for potency.
| Base Scaffold | Side Chain at Position 1 | Reported Biological Activity (PTP1B Inhibition) |
| This compound | Varies (general derivatives) | Moderate to high inhibitory potential. nih.gov |
| This compound | Dithiolane ring with a five-carbon spacer | High potency, with specific analogue showing an IC₅₀ of 51.63 nM. nih.gov |
Role of Stereochemistry and Chiral Centers
Stereochemistry is a fundamental aspect of molecular recognition in biological systems. researchgate.net Because enzymes, receptors, and other biological targets are themselves chiral, they can interact differently with the enantiomers of a chiral drug. nih.gov The carbon atom at the 1-position of this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). openochem.org
This inherent chirality is critical, as the three-dimensional arrangement of a molecule dictates its "fit" within a biological target's active site. nih.govopenochem.org Consequently, the biological activity often resides in only one of the enantiomers, while the other may be less active, inactive, or even exhibit a different or undesirable biological effect. nih.gov Pheromonal communications, for example, are heavily dependent on the stereochemistry of the active molecules. researchgate.net
Therefore, in the development of bioactive this compound derivatives, controlling the stereochemistry is paramount. Enantioselective synthesis, which produces a single desired enantiomer, is essential for establishing the absolute configuration of the most active form and for creating more specific and potent therapeutic agents. nih.govresearchgate.net
Positional Isomerism and Bioactivity Differentiation
Positional isomerism, which involves changing the location of a substituent on a molecular scaffold, can lead to significant differences in bioactivity. researchgate.net Moving a functional group can alter a molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, thereby changing its affinity and selectivity for a biological target.
While specific studies on positional isomerism within a single this compound series are not detailed in the provided context, the principle is well-established in medicinal chemistry. A classic example is seen in the development of the angiotensin II receptor antagonist losartan. nih.gov In this case, the parent compound with a carboxylic acid was compared to analogues where the acid was replaced by a tetrazole bioisostere. The position of this acidic group on the phenyl ring was critical; the ortho-tetrazole isomer was found to be over 50-fold more potent than the meta-substituted analogue. nih.gov This potency enhancement was attributed to the different projection of the acidic moiety from the aryl ring, allowing for a better interaction with the receptor binding pocket. nih.gov
This principle directly applies to the design of this compound derivatives. A substituent on the aromatic ring at position 6, for example, would be expected to produce a different biological effect than the same substituent at position 7 or 8 due to the altered spatial relationship with the rest of the molecule and its target.
Bioisosteric Replacements of the Carboxylic Acid Moiety
Common bioisosteres for carboxylic acids include:
Tetrazoles: This acidic heterocycle is a widely used replacement. It can increase potency and improve oral bioavailability compared to the corresponding carboxylic acid. nih.govdrughunter.com
Acyl Sulfonamides: These groups are also promising alternatives. While simple sulfonamides are generally weaker acids than carboxylic acids, incorporating an adjacent acyl group lowers the pKa to better mimic the acidity of the carboxyl group. nih.govdrughunter.com
Hydroxamic Acids: Known for their metal-chelating properties, hydroxamic acids have been used as carboxylic acid surrogates, though they can sometimes suffer from metabolic instability. nih.govopenaccessjournals.com
Highly Fluorinated Alcohols: Groups like 2,2,2-trifluoroethan-1-ol are weakly acidic and highly lipophilic, making them potentially attractive for CNS drug discovery where blood-brain barrier penetration is required. nih.gov
The choice of a bioisostere is highly context-dependent, and screening a panel of replacements is often necessary to find the optimal group for a specific drug target. nih.govdrughunter.com
Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety
| Carboxylic Acid | Bioisostere Example | Key Features and Rationale for Replacement |
|---|---|---|
| -COOH | Tetrazole | Similar acidity and geometry; can improve potency and bioavailability. nih.govdrughunter.com |
| -COOH | Acyl Sulfonamide | Mimics acidity and hydrogen-bonding properties; can enhance metabolic stability. nih.govdrughunter.com |
| -COOH | Hydroxamic Acid | Metal-chelating properties; can offer different binding interactions. nih.govopenaccessjournals.com |
Design and Synthesis of Bioactive this compound Analogues
The synthesis of isochroman derivatives is a focus of organic and medicinal chemistry, with various methods developed to construct this important heterocyclic scaffold. nih.gov The design of these synthetic routes is often guided by the desired biological application, aiming to produce novel analogues with enhanced potency and selectivity.
One key strategy involves the modification of the this compound core to create libraries of compounds for biological screening. For example, a series of novel isochroman mono-carboxylic acid derivatives were synthesized and characterized to be evaluated for their PTP1B inhibitory activity, demonstrating a clear design-and-synthesize approach toward finding anti-diabetic agents. nih.gov
Advanced synthetic methodologies have been developed to create functionalized isochromans. These include:
Cascade Reactions: An efficient asymmetric synthesis of related isochromanone derivatives has been achieved through a cascade reaction involving the trapping of carboxylic oxonium ylides, allowing for the construction of complex structures with multiple stereocenters in a single process. rsc.org
Cycloaddition Reactions: The oxa-Diels-Alder reaction, using sultines as precursors for o-quinodimethanes, provides a route to a variety of functionalized isochromans. dntb.gov.ua
Photoredox and Copper Dual Catalysis: A synergetic catalytic system has been developed to achieve the difunctionalization of electron-deficient alkenes, leading to the synthesis of isochroman-1,4-dione (B1610725) derivatives. acs.org
Modification of Existing Drugs: Novel isochromen-1-one analogues have been synthesized from the bulk anti-inflammatory drug etodolac, showcasing a strategy where a known drug scaffold is used as a starting point for creating new derivatives. researchgate.net
These synthetic strategies, from classical derivatization libretexts.org to modern catalytic methods, are essential tools for generating the chemical diversity needed to explore the full therapeutic potential of the this compound scaffold.
Analytical and Characterization Methodologies in Isochroman 1 Carboxylic Acid Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methodologies are fundamental to the characterization of isochroman-1-carboxylic acid, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, offering insights into the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the downfield region of δ 6.8–7.5 ppm. rsc.org The carboxylic acid proton is highly deshielded and is observed as a broad singlet further downfield, generally between δ 10–12 ppm. rsc.orglibretexts.org The methylene (B1212753) protons of the isochroman (B46142) ring are found in the upfield region, typically as multiplets between δ 2.5–4.0 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, with a chemical shift in the range of δ 170–175 ppm. rsc.org The aromatic carbons resonate in the δ 110–140 ppm range. rsc.org The aliphatic carbons of the isochroman ring will appear in the upfield region of the spectrum.
DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum of this compound, CH and CH₃ groups would appear as positive peaks, while CH₂ groups would show as negative peaks. isca.memarmara.edu.tr Quaternary carbons, such as the carbonyl carbon and the ipso-carbons of the benzene ring, are not observed in a DEPT-135 spectrum. marmara.edu.trhw.ac.uk This technique is crucial for unambiguously assigning the signals of the methylene carbons in the isochroman ring.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 |
| ¹H | Aromatic (Ar-H) | 6.8 - 7.5 |
| ¹H | Methylene (-CH₂-) | 2.5 - 4.0 |
| ¹³C | Carbonyl (-C=O) | 170 - 175 |
| ¹³C | Aromatic (Ar-C) | 110 - 140 |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The most prominent feature in the IR spectrum is the very broad absorption band for the O-H stretch of the carboxylic acid, which typically appears in the range of 2500–3000 cm⁻¹. rsc.org The strong carbonyl (C=O) stretching vibration of the carboxylic acid is observed between 1680–1720 cm⁻¹. rsc.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3000 (broad) |
| Carbonyl (C=O) | Stretching | 1680 - 1720 (strong) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For carboxylic acids that are not in conjugation with a chromophore, the absorption maximum (λmax) is typically observed around 210 nm. libretexts.orgnih.gov Given the presence of the benzene ring in this compound, a more complex spectrum with absorptions at longer wavelengths, likely with a λmax around 230 nm, can be anticipated due to the electronic transitions within the aromatic system. nih.gov
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum would be consistent with its molecular weight of 178.18 g/mol . rsc.org Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). sielc.com Electrospray ionization mass spectrometry (ESI-MS) can also be used to observe the protonated molecule [M+H]⁺. rsc.org
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly employed method for the analysis of carboxylic acids. silicycle.comreddit.com A typical mobile phase would consist of a mixture of an aqueous buffer (often with an acid like formic or phosphoric acid to suppress ionization) and an organic modifier such as acetonitrile (B52724) or methanol. silicycle.comreddit.com Purity is typically assessed by the presence of a single major peak in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing purity. For carboxylic acids, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, often with the addition of a small amount of acetic or formic acid to improve spot shape and reduce tailing. Visualization can be achieved under UV light or by using specific staining reagents.
Advanced Crystallographic Analysis (e.g., X-ray Diffraction)
X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For isochroman derivatives, it has been shown that the heterocyclic ring often adopts a half-chair conformation. X-ray diffraction analysis of a suitable single crystal of this compound would provide precise data on its crystal system, space group, and unit cell dimensions, offering unambiguous confirmation of its molecular structure.
Bioanalytical Assay Development for Activity Profiling
The exploration of the therapeutic potential of this compound and its analogs has necessitated the development of specific bioanalytical assays to profile their biological activities. These assays are crucial for understanding the mechanism of action, determining potency, and guiding structure-activity relationship (SAR) studies. Research in this area has predominantly focused on enzyme inhibition assays, reflecting a targeted approach to drug discovery.
A significant area of investigation has been the potential of this compound derivatives as anti-diabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B). nih.gov PTP1B is a key negative regulator of the insulin (B600854) signaling pathway, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.gov
In a notable study, a series of novel isochroman mono-carboxylic acid derivatives were synthesized and evaluated for their in vitro PTP1B inhibitory activity. nih.gov The bioanalytical assay used was a spectrophotometric method, a common and well-established technique for measuring enzyme activity. This assay typically involves the use of a substrate that, when acted upon by the enzyme, produces a colored product. The rate of color formation is proportional to the enzyme's activity, and the inhibition of this process by a test compound can be quantified.
The general steps for such a PTP1B inhibition assay are as follows:
Preparation of Reagents: This includes the PTP1B enzyme, a buffer solution to maintain pH, and a substrate like p-nitrophenyl phosphate (B84403) (pNPP).
Assay Procedure: The test compound (an this compound derivative in this case) is incubated with the PTP1B enzyme for a specific period.
Initiation of Reaction: The substrate (pNPP) is added to start the enzymatic reaction.
Measurement: The formation of the product, p-nitrophenol, is measured by monitoring the absorbance of light at a specific wavelength using a spectrophotometer.
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% is determined and expressed as the IC50 value. A lower IC50 value indicates a more potent inhibitor.
Through this bioanalytical profiling, researchers identified a particularly potent derivative, designated as compound 4n, which exhibited an IC50 value of 51.63 ± 0.91 nM. nih.gov This high potency was attributed to the presence of a dithiolane ring attached to the isochroman core via a five-carbon spacer. nih.gov The systematic evaluation of a library of these derivatives allowed for the establishment of clear structure-activity relationships, guiding the design of more effective PTP1B inhibitors.
The table below summarizes the key findings from the PTP1B inhibition profiling of this compound derivatives.
| Compound Class | Biological Target | Bioanalytical Method | Key Findings |
| This compound derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | In vitro enzyme inhibition assay (spectrophotometry) | Identification of potent inhibitors, with compound 4n showing an IC50 of 51.63 ± 0.91 nM. nih.gov |
While the primary focus has been on PTP1B, the isochroman scaffold is structurally related to other biologically active molecules. For instance, derivatives of isothiochroman-4-carboxylic acid, a closely related heterocyclic system, have been screened for their ability to inhibit Fatty Acid Synthase (FAS). nih.gov This suggests that bioanalytical assays for other enzyme targets could be readily adapted to profile the activity of this compound and its derivatives, expanding the scope of their potential therapeutic applications. The development of such assays is a critical step in the preclinical evaluation of these compounds.
Broader Research Applications and Future Directions
Role in Complex Organic Synthesis and Building Block Applications
Isochroman-1-carboxylic acid is a versatile building block in organic synthesis, primarily due to its reactive carboxylic acid group and stable heterocyclic core. The carboxylic acid moiety allows for a wide range of chemical transformations, including esterification, amidation, reduction to an alcohol (isochroman-1-methanol), and conversion to isochromanone derivatives through oxidation. researchgate.net These derivatizations are fundamental for constructing more complex molecular architectures.
Modern synthetic methodologies have further expanded the utility of the isochroman (B46142) scaffold. For instance, transition-metal-free coupling reactions using triorganoindium reagents have been developed to efficiently produce 1-substituted isochromans. nih.gov Furthermore, electrochemical cross-dehydrogenative coupling presents a method for creating α-substituted isochromans with high atom economy under mild conditions. nih.gov The general class of carboxylic acids, including structures like this compound, are recognized as crucial starting materials (educts) for synthesizing various heterocycles. mdpi.comresearchgate.net Recent advances in metallaphotoredox catalysis are enabling new ways to activate and functionalize carboxylic acids, opening novel pathways for their incorporation into complex molecules. nih.gov
| Reaction Type | Description | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Transition-Metal-Free Coupling | Couples isochroman acetals with triorganoindium reagents to yield 1-substituted isochromans. | BF₃·OEt₂ | nih.gov |
| Electrochemical CDC | Cross-dehydrogenative coupling between isochroman and unactivated ketones. | Methanesulfonic acid (MsOH) as electrolyte and catalyst | nih.gov |
| Oxidation | Converts the parent compound to isochromanone derivatives. | Potassium permanganate, chromium trioxide | researchgate.net |
| Reduction | Reduces the carboxylic acid to form isochroman-1-methanol. | Lithium aluminum hydride | researchgate.net |
Contribution to Pharmaceutical Development and Drug Discovery Pipelines
The carboxylic acid functional group is a well-established pharmacophore in drug design, present in over 450 marketed drugs. chemscene.comgoogle.com It often plays a critical role in target binding through hydrogen bonds and ionic interactions, and it can enhance a molecule's solubility. umn.edu However, this group can also present challenges, such as limited membrane permeability and metabolic instability. chemscene.comgoogle.com Consequently, the synthesis of derivatives and isosteres of parent carboxylic acids is a common strategy in medicinal chemistry to optimize drug properties.
This compound and its derivatives have been actively investigated in this context. A significant area of research has been in the development of potential anti-diabetic agents. nih.govnih.gov In one study, a series of novel this compound derivatives were synthesized and evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway and a target for type 2 diabetes treatment. nih.govnih.gov This research led to the identification of a highly potent inhibitor, demonstrating the therapeutic potential of the isochroman scaffold. nih.govnih.gov The use of fragment-based drug discovery (FBDD) approaches, which may utilize libraries of carboxylic acid bioisosteres, represents a modern strategy where scaffolds like this compound could be identified as starting points for new drug discovery campaigns. nih.gov
| Compound | Target | Activity (IC₅₀) | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Compound 4n (a dithiolane-containing derivative) | Protein Tyrosine Phosphatase 1B (PTP1B) | 51.63 ± 0.91 nM | Anti-diabetic agent | nih.govnih.gov |
Potential in Agrochemical Research and Development
While direct applications of this compound in commercial agrochemicals are not widely documented, the biological activities of the isochroman class of compounds suggest significant potential in this field. researchgate.netnih.gov Natural products are a critical source for the discovery of new pesticides, especially herbicides with novel modes of action (MOA) to combat the growing issue of weed resistance. nih.govmdpi.com
The isochroman scaffold is found in numerous natural products that exhibit a range of biological effects, including antifungal and antibacterial activities. researchgate.net Such properties are directly relevant to the development of new fungicides and bactericides for crop protection. The carboxylic acid group itself is an important functional group in agrochemical design, often included to influence solubility and interaction with the biological target. researchgate.net The structural diversity and demonstrated bioactivity of isochroman derivatives make them an interesting class of compounds for screening and development in the search for next-generation agrochemicals. researchgate.netnih.gov
Applications in Biochemical Pathway Elucidation
Chemical inhibitors are invaluable tools for studying and elucidating biochemical pathways. By selectively blocking the function of a specific enzyme or receptor, researchers can observe the downstream consequences and thereby understand the role of that protein in a larger biological system.
The development of potent and selective inhibitors based on the this compound scaffold provides a clear example of this application. The specific inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by derivatives of this compound allows researchers to probe the intricate details of the insulin signaling cascade. nih.govnih.gov Using such a molecule as a chemical probe can help answer fundamental questions about PTP1B's role in metabolic regulation and its interplay with other signaling components. This targeted inhibition is crucial for validating PTP1B as a drug target and for understanding the physiological effects of its modulation. nih.govnih.gov
Emerging Trends in this compound Research
Research involving this compound is evolving with broader trends in chemistry and biotechnology. One major trend is the development of more sustainable and efficient synthesis methods. For example, enzyme-catalyzed processes are being explored for the "green" synthesis of isochroman compounds, offering high selectivity and milder reaction conditions compared to traditional transition-metal catalysis. google.com
In synthetic chemistry, advanced catalytic systems are enabling novel transformations. The use of dual photoredox and copper catalysis, for instance, allows for the functionalization of alkenes in ways that were previously challenging, providing new routes to complex lactone derivatives. acs.org Another emerging area is the use of isotopic labeling. The synthesis of carboxylic acids containing isotopes like ¹⁴C is an important technique for studying the metabolism and mechanism of action of drug candidates and other bioactive molecules. acs.org These cutting-edge approaches are poised to expand the synthetic accessibility and research applications of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isochroman-1-carboxylic acid, and how do reaction parameters influence yield and purity?
- Methodological Guidance :
- Begin with classic Friedel-Crafts acylation or cyclization of pre-functionalized precursors. Optimize catalysts (e.g., Lewis acids like AlCl₃) and solvent systems (polar aprotic solvents for enhanced cyclization efficiency).
- Use controlled temperature gradients (e.g., 60–120°C) to minimize side reactions. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Validation : Confirm purity via HPLC (>95%) and characterize using melting point analysis and spectroscopic techniques (e.g., ¹H/¹³C NMR, IR) .
- Example Data Table :
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 80 | 65 | 92 |
| Cyclization | H₂SO₄ | 100 | 58 | 88 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?
- Methodological Guidance :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and the carboxylic acid proton (δ 10–12 ppm, if not deprotonated). The isochroman ring’s methylene groups appear as multiplets (δ 2.5–4.0 ppm).
- ¹³C NMR : Identify the carbonyl carbon (δ 170–175 ppm) and aromatic carbons (δ 110–140 ppm).
- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹ broad) and C=O stretch (~1680–1720 cm⁻¹).
- Cross-validate with mass spectrometry (ESI-MS for molecular ion [M+H]⁺) and elemental analysis (C, H, O within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers reconcile contradictory spectroscopic data for this compound derivatives across studies?
- Methodological Guidance :
- Systematic Analysis : Compare solvent effects (e.g., DMSO vs. CDCl₃ on NMR shifts) and sample preparation (e.g., drying methods affecting IR spectra).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Employ X-ray crystallography for unambiguous structural confirmation.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outlier data points or batch effects. Reference IUPAC guidelines for spectral interpretation .
Q. What computational strategies are effective for studying the electronic structure and reactivity of this compound?
- Methodological Guidance :
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
- Molecular Dynamics : Simulate solvation effects (e.g., water vs. organic solvents) on conformational stability.
- Docking Studies : Explore binding interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme assays .
Q. How should researchers design experiments to investigate the acid-catalyzed ring-opening mechanisms of this compound?
- Methodological Guidance :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy under varying pH (1–5) and temperature conditions.
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in products.
- Theoretical Modeling : Compare experimental activation energies with those derived from Arrhenius plots and transition-state DFT calculations .
Data Presentation and Reproducibility
Q. What standards should be followed when reporting synthetic yields and purity metrics for this compound?
- Methodological Guidance :
- Transparency : Disclose all reaction attempts, including failed conditions. Report yields as isolated masses (not theoretical) and purity via chromatographic integration (HPLC/GC).
- Reproducibility : Provide detailed protocols in Supplementary Information, including equipment models (e.g., Bruker NMR spectrometers) and software versions (e.g., MestReNova for NMR processing) .
Q. How can researchers optimize chiral resolution methods for this compound enantiomers?
- Methodological Guidance :
- Chiral Chromatography : Screen columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients.
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures.
- Circular Dichroism : Validate enantiopurity by comparing experimental CD spectra with computational predictions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
